molecular formula C24H28N2O B4665930 1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE

1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE

Cat. No.: B4665930
M. Wt: 360.5 g/mol
InChI Key: OYZUNCZNFIGNPT-UHFFFAOYSA-N
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Description

1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with azepane and benzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of microwave irradiation to accelerate the process, resulting in the formation of densely substituted indole products.

Chemical Reactions Analysis

1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, leading to its diverse biological activities . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-AZEPANYL(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)METHANONE can be compared with other indole derivatives such as:

Properties

IUPAC Name

azepan-1-yl-(1-benzyl-2,3-dimethylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-18-19(2)26(17-20-10-6-5-7-11-20)23-13-12-21(16-22(18)23)24(27)25-14-8-3-4-9-15-25/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUNCZNFIGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCCCCC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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